2,3-Bis(hexanoylsulfanyl)propyl hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(hexanoylsulfanyl)propyl hexanoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a propyl group substituted with two hexanoylsulfanyl groups and an additional hexanoate ester group. Esters are known for their pleasant odors and are often used in perfumes and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(hexanoylsulfanyl)propyl hexanoate typically involves the esterification of 2,3-dihydroxypropyl hexanoate with hexanoyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and requires an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(hexanoylsulfanyl)propyl hexanoate undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hexanoylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
2,3-Bis(hexanoylsulfanyl)propyl hexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce hexanoylsulfanyl groups into molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities involving ester hydrolysis.
Medicine: Explored for its potential as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-Bis(hexanoylsulfanyl)propyl hexanoate involves the hydrolysis of the ester bond by esterases, releasing the active hexanoylsulfanyl groups. These groups can interact with various molecular targets, including enzymes and receptors, modulating their activities. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(hexanoylsulfanyl)propyl butanoate
- 2,3-Bis(hexanoylsulfanyl)propyl pentanoate
- 2,3-Bis(hexanoylsulfanyl)propyl heptanoate
Uniqueness
2,3-Bis(hexanoylsulfanyl)propyl hexanoate is unique due to its specific combination of hexanoylsulfanyl and hexanoate groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
59051-18-2 |
---|---|
Molecular Formula |
C21H38O4S2 |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
2,3-bis(hexanoylsulfanyl)propyl hexanoate |
InChI |
InChI=1S/C21H38O4S2/c1-4-7-10-13-19(22)25-16-18(27-21(24)15-12-9-6-3)17-26-20(23)14-11-8-5-2/h18H,4-17H2,1-3H3 |
InChI Key |
TXNKKFMOBUBMHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCC(CSC(=O)CCCCC)SC(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.